![molecular formula C16H24N2O3 B5780330 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide](/img/structure/B5780330.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues and plays a role in regulating inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide leads to a cascade of cellular events that ultimately result in the observed effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects are well-characterized. However, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide also has some limitations. It is a relatively new compound, and its long-term effects are not well-known. Additionally, its effects may vary depending on the cell type and disease model used in the experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. Another area of research is the investigation of the long-term effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide on various diseases. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in combination with other drugs to determine its potential synergistic effects. Finally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide could be studied in clinical trials to determine its potential therapeutic applications in humans.
Métodos De Síntesis
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide can be synthesized using several methods, including the reaction of 4-(isobutyrylamino)-3-methoxybenzoic acid with 3-methylbutanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common feature of many diseases, and N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have anti-inflammatory effects in various animal models of inflammation. In neurological disorders, N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbutanamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10(2)8-15(19)17-12-6-7-13(14(9-12)21-5)18-16(20)11(3)4/h6-7,9-11H,8H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRPWPDAYAHOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

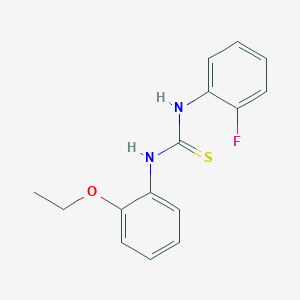
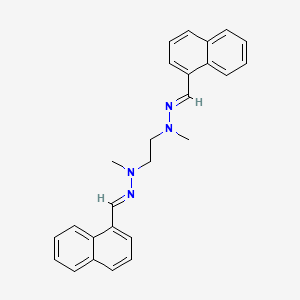
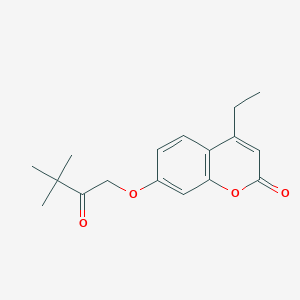
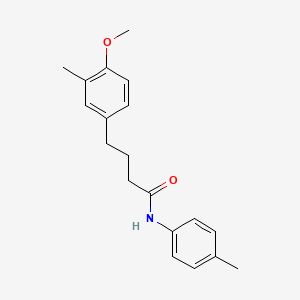
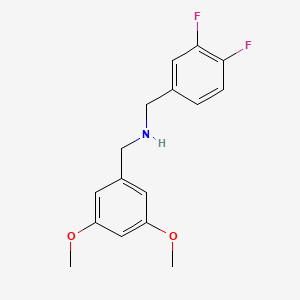
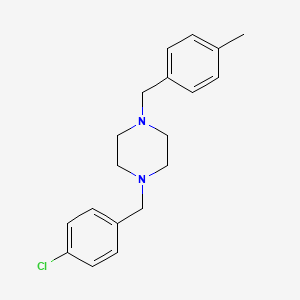
![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
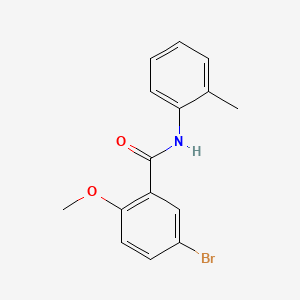
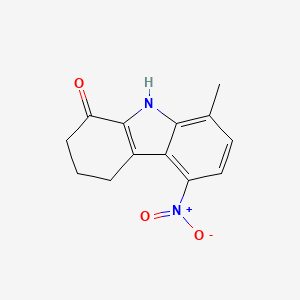
![1-(9H-fluoren-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5780303.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5780307.png)
![4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5780315.png)
![N-cyclohexyl-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5780322.png)
![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)